(r)-(4-Benzylmorpholin-3-yl)methanol

Description

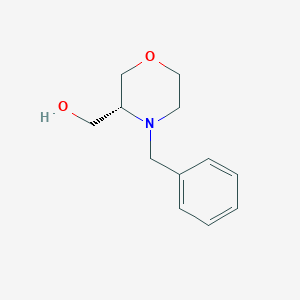

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-4-benzylmorpholin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXVETYMUMERG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363826 | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101376-26-5 | |

| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-(4-Benzylmorpholin-3-yl)methanol chemical structure and stereochemistry

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of the chemical structure, stereochemistry, and potential applications of (R)-(4-Benzylmorpholin-3-yl)methanol, a key intermediate in the synthesis of various biologically active compounds.

Chemical Structure and Stereochemistry

This compound possesses a morpholine core, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The molecule is substituted at the nitrogen (position 4) with a benzyl group and at position 3 with a hydroxymethyl group.

The key feature of this molecule is the chiral center at the C3 position of the morpholine ring. The "(R)" designation in its name refers to the specific three-dimensional arrangement of the substituents around this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemistry of such molecules is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. While the (S)-enantiomer is noted for its biological activities, the (R)-enantiomer serves as a crucial counterpart in stereoselectivity studies and as a building block for other specific chiral molecules.[1][2]

Key Structural Features:

-

Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship.

-

Benzyl Group: A phenylmethyl group attached to the nitrogen atom of the morpholine ring.

-

Hydroxymethyl Group: A -CH2OH group attached to the C3 position of the morpholine ring.

-

Chiral Center: The carbon atom at the C3 position, bonded to the nitrogen, the hydroxymethyl group, a hydrogen atom, and another carbon of the ring, resulting in two possible enantiomers, (R) and (S).

Below is a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is not extensively documented in publicly available literature, with more information available for the racemic mixture and the (S)-enantiomer. However, based on the known structure and data from analogous compounds, the following properties can be expected.

| Property | Data | Source/Comment |

| Molecular Formula | C12H17NO2 | Based on chemical structure.[3] |

| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula.[3] |

| CAS Number | 714971-27-4 | For the (R)-enantiomer.[1] |

| Appearance | Expected to be an oil or low-melting solid | By analogy to similar morpholine derivatives. |

| Boiling Point | Not specified | High boiling point expected due to polar functional groups and molecular weight. |

| Melting Point | Not specified | - |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | The hydrochloride salt form generally shows improved aqueous solubility.[1] |

| Optical Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. | A defining characteristic of enantiomers. |

Spectroscopic Data:

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Benzylic methylene protons (-CH2-Ph): ~3.5-3.7 ppm (AB quartet or two doublets, 2H). Morpholine ring protons: A complex series of multiplets between ~2.0-4.0 ppm. Hydroxymethyl protons (-CH2OH): ~3.4-3.6 ppm (multiplet, 2H). Hydroxyl proton (-OH): A broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic carbons: ~127-138 ppm. Benzylic carbon: ~60-65 ppm. Morpholine ring carbons: ~50-75 ppm. Hydroxymethyl carbon: ~60-65 ppm. |

| IR (Infrared) | O-H stretch (alcohol): Broad peak around 3300-3500 cm⁻¹. C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O stretch (ether and alcohol): ~1050-1150 cm⁻¹. |

| MS (Mass Spectrometry) | Molecular ion peak (M+) at m/z = 207. A significant fragment at m/z = 91 corresponding to the benzyl cation ([C7H7]+) is expected. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be inferred from standard organic chemistry transformations and procedures for analogous compounds. A plausible route would involve the N-benzylation of a suitable chiral morpholine precursor.

Hypothetical Synthesis of this compound:

Objective: To synthesize this compound from (R)-morpholin-3-yl)methanol.

Materials:

-

(R)-morpholin-3-yl)methanol

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of (R)-morpholin-3-yl)methanol (1.0 eq) in acetonitrile in a round-bottom flask is added potassium carbonate (2.0-3.0 eq).

-

N-Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy. The enantiomeric purity is determined by chiral HPLC.

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex molecules. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties. The benzyl group can be retained in the final molecule or can serve as a protecting group that is later removed. The primary alcohol provides a reactive handle for further synthetic modifications.

The stereochemistry at the C3 position is of utmost importance. Enantiomers often have different binding affinities for their biological targets, leading to variations in efficacy and potential for off-target effects. Therefore, the availability of enantiomerically pure building blocks like this compound is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). This allows for a more precise understanding of the structure-activity relationship and can lead to drugs with improved therapeutic indices.[1][2]

References

Technical Guide: (R)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The specific stereochemistry at the C3 position, along with the N-benzyl substitution, provides a unique three-dimensional structure that can lead to specific interactions with biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and known biological context.

Chemical Identification and Properties

A definitive CAS number for the free base of this compound has not been prominently cited in public databases. However, related compounds have established identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| (4-Benzylmorpholin-3-yl)methanol (Racemate) | 110167-20-9 | C₁₂H₁₇NO₂ | 207.27 | Racemic mixture of (R) and (S) enantiomers.[1][2] |

| This compound Hydrochloride | 714971-27-4 | C₁₂H₁₈ClNO₂ | 243.73 | Hydrochloride salt of the (R)-enantiomer.[3][4] |

| (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | 916483-67-5 | C₁₂H₁₈ClNO₂ | 243.73 | Hydrochloride salt of the (S)-enantiomer.[3] |

| (S)-(4-Benzylmorpholin-3-yl)methanol | 101376-25-4 | C₁₂H₁₇NO₂ | 207.27 | Free base of the (S)-enantiomer.[5] |

Synthesis and Experimental Protocols

A plausible synthetic approach would involve the use of a chiral amino alcohol as a precursor. The general workflow for such a synthesis can be conceptualized as follows:

General Experimental Considerations (Hypothetical Protocol):

-

Starting Material: A suitable chiral amino alcohol, such as (R)-2-amino-1,3-propanediol, would be selected.

-

Protection: The amino group would be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

N-Benzylation: The protected amino alcohol would then be N-benzylated using benzyl bromide in the presence of a suitable base.

-

Cyclization: The resulting intermediate would be cyclized to form the morpholine ring. This can be achieved through various methods, including reaction with a dielectrophile like 1,2-dibromoethane or a related synthon.

-

Deprotection and Functional Group Manipulation: Finally, any protecting groups would be removed, and further functional group manipulations would be carried out if necessary to yield the target compound.

It is crucial for researchers to perform thorough characterization (e.g., NMR, mass spectrometry, and chiral HPLC) to confirm the structure and enantiomeric purity of the synthesized compound.

Biological Activity and Potential Signaling Pathways

Direct pharmacological data for this compound is scarce in the public domain. However, studies on the corresponding (S)-enantiomer and other morpholine derivatives provide valuable insights into the potential biological activities of this class of compounds.

Enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of a related compound, (S)-(4-benzylmorpholin-3-yl)methanol hydrochloride, has been investigated for its potential as an antidepressant, antinociceptive, and neuroprotective agent. It is plausible that the (R)-enantiomer could interact with similar biological targets, but with different affinity and efficacy, or it might possess a distinct pharmacological profile.

The morpholine nucleus is a common feature in many biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents. The benzyl group can also contribute to binding at various receptors through hydrophobic and aromatic interactions.

A hypothetical signaling pathway that could be modulated by a chiral morpholine derivative targeting a G-protein coupled receptor (GPCR) is illustrated below.

Conclusion

This compound represents a chiral building block with potential for the development of novel therapeutic agents. While specific data for this enantiomer is limited, the broader knowledge of morpholine-containing compounds suggests that it warrants further investigation. The synthesis of this compound can likely be achieved through established methods of asymmetric synthesis. Future research should focus on the stereoselective synthesis, purification, and comprehensive pharmacological evaluation of this compound to elucidate its specific biological activities and potential therapeutic applications. The distinct stereochemistry of this compound makes it a person of interest for structure-activity relationship studies, particularly in comparison to its (S)-enantiomer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]

- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of Chiral Morpholines: A Technical Guide to Initial Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, gracing numerous FDA-approved drugs with its presence. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a desirable component in the design of novel therapeutics. The introduction of chirality into the morpholine ring further expands its chemical space, allowing for precise three-dimensional interactions with biological targets. This technical guide delves into the core methodologies that marked the initial synthesis and discovery of chiral morpholine derivatives, providing a foundational understanding for researchers in drug development.

Key Asymmetric Synthetic Strategies

The quest for enantiomerically pure chiral morpholines has led to the development of several elegant and efficient synthetic strategies. These methods can be broadly categorized by the stage at which the stereocenter is introduced: before, during, or after the formation of the morpholine ring. This guide focuses on seminal approaches that have proven to be robust and versatile.

Asymmetric Hydrogenation of Dehydromorpholines

A powerful "after cyclization" strategy involves the asymmetric hydrogenation of pre-formed dehydromorpholine rings. This method has been particularly successful for the synthesis of 2-substituted chiral morpholines.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

A solution of the 2-substituted dehydromorpholine substrate (0.2 mmol) in a suitable solvent such as dichloromethane (DCM, 2 mL) is placed in a pressure vessel. To this is added a pre-formed catalyst solution of [Rh(cod)2]SbF6 (1 mol%) and a chiral bisphosphine ligand, such as (R,R,R)-SKP (1.05 mol%). The vessel is then charged with hydrogen gas to a pressure of 30 atm and the reaction mixture is stirred at room temperature for 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral morpholine. This method consistently produces high yields and excellent enantioselectivities.[1][2][3][4]

| Substrate (R group) | Yield (%) | ee (%) |

| Phenyl | >99 | 92 |

| 4-Fluorophenyl | >99 | 92 |

| 4-(Trifluoromethyl)phenyl | >99 | 94 |

| 3-Methoxyphenyl | >99 | 94 |

| 2-Methylphenyl | >99 | 99 |

| 2-Chlorophenyl | >99 | 99 |

Table 1: Asymmetric Hydrogenation of Various 2-Aryl-Dehydromorpholines. [4]

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a highly efficient one-pot tandem reaction has been developed. This process combines a titanium-catalyzed intramolecular hydroamination of an aminoalkyne with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine.

Experimental Protocol: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

In a nitrogen-filled glovebox, a solution of the aminoalkyne substrate (0.2 mmol) in toluene (1.0 M) is prepared. To this is added the titanium hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5 mol%). The reaction mixture is heated at 110 °C for 24 hours to facilitate the initial hydroamination and cyclization to the corresponding cyclic imine. The reaction is then cooled to room temperature, and a solution of the Noyori-Ikariya catalyst, RuCl--INVALID-LINK-- (2.5 mol%), and a hydrogen source, such as formic acid/triethylamine (5:2 mixture, 0.5 M in toluene), is added. The mixture is stirred for an additional 24 hours at room temperature. The reaction is then quenched, and the product is extracted and purified to afford the 3-substituted chiral morpholine with high yield and enantiomeric excess.

| Substrate (R group) | Yield (%) | ee (%) |

| Benzyl | 72 (gram scale) | 95 |

| 4-Methoxybenzyl | 85 | >95 |

| 4-Fluorobenzyl | 78 | >95 |

| 2-Thienylmethyl | 65 | >95 |

| Cyclohexylmethyl | 70 | >95 |

Table 2: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH.

Annulative Heterocoupling of Aziridines and Epoxides

A convergent and modular approach to highly substituted chiral morpholines involves the annulative heterocoupling of chiral aziridines and epoxides. This [3+3] cycloaddition strategy allows for the rapid assembly of complex morpholine cores with predefined stereochemistry.

Experimental Protocol: One-Pot Synthesis of Morpholines from Aziridines and Epoxides

To a solution of the N-H aziridine (1.0 equiv) in a suitable solvent like nitromethane is added the epoxide (1.2 equiv). The reaction can be promoted thermally or through the use of a Lewis acid catalyst, depending on the substrate. For a thermal procedure, the mixture is heated to a specified temperature (e.g., 80-100 °C) and monitored until the aziridinyl alcohol intermediate is formed. For a one-pot cyclization, after the initial coupling, a cationic cyclization is induced, often by a change in solvent or the addition of an acid catalyst, to yield the morpholine derivative. The product is then isolated and purified using standard techniques.[5][6]

| Aziridine | Epoxide | Yield (%) |

| Phenyl aziridine | Styrene oxide | 54 |

| Phenyl aziridine | Isobutylene oxide | 42 |

| cis-Limonene imine | Styrene oxide | 63 |

| N-H aziridine | Various epoxides | 50-79 |

Table 3: Synthesis of Morpholine Derivatives via Aziridine-Epoxide Heterocoupling. [5]

Bromine-Induced Cyclization of N-Allyl-β-aminoalcohols

An electrophile-induced cyclization provides a direct method for the synthesis of chiral morpholines. The use of bromine as an electrophile triggers an intramolecular cyclization of N-allyl-β-aminoalcohols to form bromomethyl-substituted morpholines.

Experimental Protocol: Bromine-Induced Cyclization

The optically pure N-allyl-β-aminoalcohol (1.0 equiv) is dissolved in dichloromethane and the solution is cooled to -78 °C. A 10% (w/v) solution of bromine in dichloromethane (1.0 mol equiv) is added dropwise over 5 minutes. After the addition is complete, the reaction mixture is removed from the cooling bath and immediately quenched with a saturated aqueous solution of sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The resulting residue is purified by flash chromatography to yield the chiral 2-(bromomethyl)-morpholine derivative.[7]

Visualization of Experimental Workflows and Signaling Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and the signaling pathways of important drug targets for chiral morpholine derivatives.

Caption: Tandem Hydroamination/ATH Workflow.

Caption: GSK-3β Signaling Pathway Inhibition.

Caption: SNRI Mechanism of Action.

Conclusion

The initial synthesis and discovery of chiral morpholine derivatives have been driven by the demand for novel, stereochemically defined building blocks in drug discovery. The methodologies highlighted in this guide—asymmetric hydrogenation, tandem catalysis, annulative heterocoupling, and electrophile-induced cyclization—represent key advancements in accessing this important class of heterocycles. A thorough understanding of these foundational synthetic routes, coupled with insights into their biological targets, empowers researchers to design and develop the next generation of chiral morpholine-containing therapeutics. The continued innovation in asymmetric synthesis will undoubtedly lead to even more efficient and versatile methods for preparing these valuable compounds, further solidifying the role of the chiral morpholine scaffold in medicinal chemistry.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. banglajol.info [banglajol.info]

Spectroscopic Analysis of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral compound (R)-(4-Benzylmorpholin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific experimental data for the (R)-enantiomer in publicly accessible databases, this document presents a compilation of known data for the corresponding (S)-enantiomer and general spectroscopic characteristics of N-substituted morpholine derivatives. This information serves as a valuable reference for the characterization and analysis of this class of compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on reported values for its (S)-enantiomer and related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.20 - 7.40 | m | Ar-H |

| 4.05 | d | N-CH ₂-Ph |

| 3.80 - 3.95 | m | Mor-H |

| 3.55 - 3.70 | m | Mor-H |

| 3.40 - 3.50 | m | CH ₂-OH |

| 3.30 | d | N-CH₂-Ph |

| 2.80 - 2.95 | m | Mor-H |

| 2.60 - 2.75 | m | Mor-H |

| 2.10 - 2.25 | m | Mor-H |

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 70.0 | Mor-C H₂-O |

| 65.0 | C H₂-OH |

| 62.0 | Mor-C H-CH₂OH |

| 60.5 | N-C H₂-Ph |

| 54.0 | Mor-C H₂-N |

Note: This data is predicted based on the known spectrum of (S)-(4-Benzylmorpholin-3-yl)methanol and general values for similar morpholine derivatives. Actual experimental values may vary.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.

-

¹H NMR: Spectra are typically acquired with 16 to 32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Spectra are typically acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is common. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Workflow: NMR Spectroscopy

The logical workflow for obtaining and analyzing NMR data is depicted below.

Caption: Workflow for NMR spectroscopic analysis.

The Pivotal Role of Physicochemical Characteristics in Substituted Morpholines: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs and experimental bioactive molecules.[1] Its prevalence stems from a unique combination of advantageous physicochemical, metabolic, and biological properties, coupled with versatile and accessible synthetic routes.[1][2] As a privileged scaffold, the morpholine ring can enhance potency, confer selectivity for a wide range of biological targets, and bestow desirable drug-like properties, including improved pharmacokinetics.[1][3] This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted morpholines, offering a critical resource for professionals engaged in drug discovery and development.

Core Physicochemical Properties of Substituted Morpholines

The strategic incorporation of the morpholine moiety into a drug candidate is often driven by its ability to modulate key physicochemical parameters. These properties govern a molecule's behavior from formulation to its interaction with biological targets. The presence of a weakly basic nitrogen atom and an ether oxygen atom within the flexible chair-like ring structure provides a unique lipophilic-hydrophilic balance and a pKa value that can be favorable for physiological environments.[4][5]

A summary of key quantitative data for morpholine and select derivatives is presented below.

Table 1: Physicochemical Data for Morpholine and Selected Derivatives

| Compound | pKa | logP | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |

| Morpholine | 8.7[3] | - | -5[6] | 129[6] | Miscible[6] |

| 4-Ethylmorpholine | - | - | -60 | 155 | Soluble[7] |

| N-β-Mercaptoethyl-morpholine | 6.65, 9.8[8][9] | - | - | - | - |

| 2-morpholin-4-ium-4-ylethyl 2-hydroxy-2,2-diphenyl-acetate;chloride | - | - | 175[10] | 255[10] | Soluble in polar solvents[10] |

| N-Dodecylmorpholine | - | 4.88 (Calculated)[11] | - | - | - |

| N-Tetradecylmorpholine | - | 5.86 (Calculated)[11] | - | - | - |

| N-Hexadecylmorpholine | - | 6.83 (Calculated)[11] | - | - | - |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental to understanding and predicting the behavior of substituted morpholines in biological systems. Standardized experimental protocols are crucial for generating reliable and comparable data.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization at a specific pH, which profoundly impacts a drug's solubility, absorption, and receptor binding.[12]

Method: Potentiometric Titration

Potentiometric titration is a common and straightforward method for pKa determination.[12]

-

Principle: A solution of the morpholine derivative is titrated with a standardized acid or base. The potential of the solution is measured with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[12][13]

-

Apparatus: pH meter with a combination glass electrode, automatic burette, titration vessel, magnetic stirrer.

-

Procedure:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh and dissolve the substituted morpholine sample in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in the titration vessel and immerse the pH electrode.

-

Incrementally add a standardized solution of hydrochloric acid (for a basic compound) from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[14][15] A positive logP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[14]

Method: HPLC-Based Determination

High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for logP determination.[16]

-

Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. Compounds with higher lipophilicity interact more strongly with the nonpolar stationary phase and thus have longer retention times. A calibration curve is generated using a series of reference compounds with known logP values.

-

Apparatus: HPLC system with a UV or Diode Array Detector (DAD), reverse-phase C18 column, autosampler.

-

Procedure:

-

Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).

-

Prepare standard solutions of reference compounds with a range of known logP values.

-

Prepare a solution of the test substituted morpholine.

-

Inject the standard solutions and the test solution onto the HPLC system.

-

Record the retention time for each compound.

-

Calculate the capacity factor (k) for each compound.

-

Plot log(k) versus the known logP values for the standard compounds to create a calibration curve.

-

Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

-

Structural Characterization

Confirming the chemical structure of newly synthesized substituted morpholines is an essential prerequisite for any further study.

Methods: Spectroscopic Analysis

A combination of spectroscopic techniques is used to elucidate and confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the substitution pattern on the morpholine ring.[17]

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[17]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Visualizing Workflows and Relationships

Experimental Workflow

The general process for the synthesis and physicochemical evaluation of a novel substituted morpholine derivative follows a logical progression from chemical reaction to detailed analysis.

Caption: General experimental workflow for synthesis and characterization.

Property-Pharmacokinetic Relationships

The core physicochemical properties of a substituted morpholine are not independent variables; they are intrinsically linked to the molecule's ultimate pharmacokinetic (ADME) profile. Understanding these relationships is central to rational drug design.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. ijirss.com [ijirss.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

Potential Biological Activity of (R)-(4-Benzylmorpholin-3-yl)methanol: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic molecule belonging to the morpholine class of compounds. While its direct biological activities and mechanisms of action are not extensively documented in publicly available research, its structural features and the known pharmacological profiles of its enantiomer and related morpholine derivatives suggest a strong potential for bioactivity. This technical guide consolidates the available information on the parent structure and its analogs to explore the prospective therapeutic applications of this compound, providing a foundation for future research and development in medicinal chemistry.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability to bioactive molecules. The presence of a benzyl group and a chiral methanol substituent on the morpholine core of this compound provides a versatile platform for stereoselective interactions with biological targets. Although specific data for the (R)-enantiomer is scarce, extensive research on its counterpart, (S)-(4-Benzylmorpholin-3-yl)methanol, and other morpholine derivatives, offers valuable insights into its potential pharmacological profile. These related compounds have demonstrated a wide array of biological activities, including effects on the central nervous system, as well as anti-inflammatory, antimicrobial, and anticancer properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | ChemShuttle[1] |

| Molecular Weight | 207.27 g/mol | ChemShuttle[1] |

| CAS Number | 110167-20-9 (unspecified stereochemistry) | ChemShuttle[1] |

| Chirality | (R)-enantiomer | - |

| Appearance | Not specified | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of this compound is lacking, the known activities of its (S)-enantiomer and other morpholine-containing compounds provide a strong basis for postulating its potential therapeutic applications. It is critical to note that stereochemistry plays a pivotal role in pharmacology, and the (R)-enantiomer may exhibit distinct activities, reduced efficacy, or different off-target effects compared to the (S)-enantiomer.

Central Nervous System Activity

Preliminary studies on the (S)-enantiomer, (S)-(4-Benzylmorpholin-3-yl)methanol, suggest potential interactions with various neurotransmitter receptors and enzymes. This indicates a possibility for this compound to modulate neurological pathways.

-

Antidepressant Effects: The (S)-enantiomer has been shown to increase serotonin levels in animal models, suggesting a potential for antidepressant activity.

-

Antinociceptive Activity: Research has indicated that the (S)-form can reduce pain responses in rodents, pointing towards potential analgesic applications.

-

Neuroprotective Properties: The (S)-enantiomer has demonstrated the ability to protect neurons from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases.

Anti-inflammatory Activity

Derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory properties. These compounds were found to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. This suggests that the morpholine scaffold, a core component of this compound, is a viable backbone for the development of novel anti-inflammatory agents.

Antimicrobial and Antifungal Activity

The morpholine moiety is present in several clinically used antimicrobial and antifungal drugs. This is attributed to its ability to be incorporated into structures that can disrupt microbial cell walls or interfere with essential cellular processes. While no specific antimicrobial data exists for this compound, its core structure is a promising starting point for the synthesis of new antimicrobial agents.

Anticancer Activity

Recent studies have explored the potential of 1,4-benzoxazine derivatives, which contain a morpholine-like structure, as anticancer agents. These compounds have been shown to exhibit anti-proliferative activity, providing a rationale for investigating the anticancer potential of this compound and its derivatives.

Synthesis and Derivatization

This compound can serve as a key chiral building block for the synthesis of more complex and potentially more potent bioactive molecules. The primary alcohol provides a reactive site for various chemical transformations.

General Synthesis Workflow

The synthesis of chiral morpholine derivatives often starts from readily available chiral precursors. A plausible synthetic route to this compound could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Potential Derivatizations

The benzyl group and the primary alcohol of this compound offer opportunities for further chemical modifications to explore structure-activity relationships (SAR).

Caption: Potential derivatization strategies for SAR studies.

Experimental Protocols

As no specific biological studies for this compound are available, this section provides generalized protocols for assays that would be relevant for evaluating its potential biological activities based on the profiles of related compounds.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Culture Preparation: Grow the bacterial strains in appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The available literature strongly suggests that this compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural similarity to compounds with known CNS, anti-inflammatory, antimicrobial, and anticancer activities warrants a thorough investigation of its pharmacological profile.

Future research should focus on:

-

Chiral Synthesis: Development of an efficient and stereoselective synthesis for the (R)-enantiomer.

-

In Vitro Screening: Comprehensive screening against a panel of biological targets, including receptors, enzymes, and microbial strains.

-

In Vivo Studies: Evaluation of efficacy and safety in relevant animal models for any identified biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of derivatives to optimize potency and selectivity.

References

The Synthetic Landscape of Chiral 3-Hydroxymethylmorpholines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of approved drugs and clinical candidates. Its ability to improve physicochemical properties, such as aqueous solubility and metabolic stability, makes it a valuable building block in drug design. Among its derivatives, chiral 3-hydroxymethylmorpholines represent a particularly important class of intermediates, providing a key handle for further functionalization while introducing a defined stereocenter. This technical guide provides a comprehensive literature review of the synthetic strategies employed to obtain these valuable chiral building blocks, with a focus on methodologies, quantitative data, and detailed experimental protocols.

Key Synthetic Strategies

The synthesis of chiral 3-hydroxymethylmorpholines can be broadly categorized into several key approaches:

-

From the Chiral Pool: Utilizing readily available, enantiopure starting materials such as amino acids (e.g., serine) to construct the morpholine ring with a pre-defined stereocenter.

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in the formation of the morpholine ring or in the modification of a prochiral precursor.

-

Stereospecific Debenzylation: The removal of a benzyl protecting group from a chiral precursor to yield the final 3-hydroxymethylmorpholine.

This review will delve into specific examples of these strategies, providing detailed experimental conditions and performance metrics.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

A prevalent and robust strategy for accessing enantiopure 3-hydroxymethylmorpholines involves the use of chiral starting materials, with L- or D-serine being a common and cost-effective choice.[1][2] This approach ensures the desired stereochemistry is carried through the synthetic sequence.

A general workflow for the synthesis of chiral 3-hydroxymethylmorpholines from serine is depicted below.

Caption: General workflow for synthesizing chiral 3-hydroxymethylmorpholines from serine.

One notable example involves the synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines.[2] While this results in a disubstituted product, the methodology for constructing the chiral 3-hydroxymethylmorpholine core is highly relevant. The key steps involve the protection of L-serine, reduction to the corresponding amino alcohol, and subsequent coupling and cyclization steps.[2] This approach has demonstrated excellent optical purity with both diastereomeric and enantiomeric excesses reported to be greater than 99% and 97% respectively.[2]

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers an elegant and atom-economical alternative to the chiral pool approach. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

One powerful strategy is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[3] This method can produce a variety of 3-substituted morpholines with high yields and enantiomeric excesses, often exceeding 95%.[3] The success of this approach relies on the careful selection of the catalyst and reaction conditions to favor the formation of one enantiomer over the other.

Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.[3]

Another catalytic approach is the asymmetric hydrogenation of unsaturated morpholine precursors.[4][5] While the synthesis of 2-substituted chiral morpholines via this method is more established, there are examples of its application for creating 3-substituted chiral morpholines, albeit with challenges in achieving high enantioselectivity for certain substrates.[5][6]

Stereospecific Debenzylation: A Key Deprotection Step

In many synthetic routes, a benzyl group is used to protect the nitrogen atom of the morpholine ring. The final step to obtain the free 3-hydroxymethylmorpholine is the removal of this protecting group. This is typically achieved through catalytic hydrogenation.

A detailed experimental protocol for the synthesis of (R)-3-hydroxymethylmorpholine from (R)-(4-benzyl-3-morpholinyl)-methanol is provided below.[7]

Experimental Protocol: Synthesis of (R)-3-hydroxymethylmorpholine [7]

-

Starting Material: (R)-(4-benzyl-3-morpholinyl)-methanol (1.1 g, 5.4 mmol)

-

Reagents:

-

Ethanol (25 mL)

-

Palladium hydroxide (20% on activated carbon, 0.7 g)

-

Acetic acid (0.5 mL)

-

-

Procedure:

-

Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol in ethanol in a suitable reaction vessel.

-

Add palladium hydroxide on activated carbon and acetic acid to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

After the reaction is complete, remove the catalyst by filtration.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in a minimal amount of ether (1 mL) and tetrahydrofuran (10 mL).

-

Purify the solution by passing it through a strong cation exchange column (e.g., Isolute SCX-2, 10 g).

-

Wash the column first with tetrahydrofuran.

-

Elute the target product with ammonia-saturated methanol.

-

Remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.

-

-

Yield: 0.3625 g (57%)[7]

Quantitative Data Summary

The following table summarizes the quantitative data from the cited literature for various synthetic methods leading to chiral 3-hydroxymethylmorpholines or closely related derivatives.

| Synthetic Method | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Excess (de) (%) | Reference |

| Stereospecific Debenzylation | (R)-(4-benzyl-3-morpholinyl)-methanol | (R)-3-hydroxymethylmorpholine | 57 | Not Reported (Assumed High) | Not Applicable | [7] |

| Catalytic Asymmetric Tandem Reaction | Aminoalkyne Substrates | 3-Substituted Morpholines | >95 | >95 | Not Applicable | [3] |

| Synthesis from Chiral Pool | L-N-Boc-serine methyl ester | (3R,5S)-trans-3,5-bis(hydroxymethyl)morpholine derivative | 45 (overall) | >99 | >97 | [2] |

| Asymmetric Hydrogenation | Dehydromorpholine Substrates | 3-Substituted Morpholines | Variable | Up to 73% for some substrates | Not Applicable | [5][6] |

Conclusion

The synthesis of chiral 3-hydroxymethylmorpholines is a well-explored area of research, driven by the importance of these compounds in drug discovery. The choice of synthetic strategy often depends on the desired scale, the availability of starting materials, and the required level of enantiopurity. The chiral pool approach, particularly from serine, offers a reliable and often high-yielding route to enantiopure products. Catalytic asymmetric methods provide an elegant and efficient alternative, with ongoing research focused on expanding their substrate scope and improving enantioselectivities. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals seeking to incorporate these important chiral building blocks into their synthetic endeavors.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-(4-Benzylmorpholin-3-yl)methanol

Disclaimer: This document provides a comprehensive guide based on available data for (R)-(4-Benzylmorpholin-3-yl)methanol and structurally related compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) and detailed toxicological studies for this compound are not publicly available. The safety and handling recommendations provided herein are extrapolated from data on similar morpholine derivatives and general principles of laboratory safety. All personnel should handle this compound with caution and perform their own risk assessment before use.

Chemical and Physical Properties

This compound is a chiral morpholine derivative that serves as a key intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its structural features make it a valuable component in the synthesis of biologically active molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101376-26-5 | [3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Colorless oil or low-melting solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES | OCc1coccn1Cc2ccccc2 | [1] |

Safety and Hazard Assessment

Due to the absence of specific toxicity data for this compound, a hazard assessment must be based on its chemical structure and data from analogous compounds. The molecule contains a morpholine ring, which is a common scaffold in medicinal chemistry, and a benzyl group.[4][5] GHS classifications for structurally similar compounds are summarized below.

Table 2: Extrapolated GHS Hazard Classification

| Hazard Statement | GHS Classification | Basis for Extrapolation (Related Compounds) | Source(s) |

| Acute Toxicity, Oral | Warning (Category 4) | Harmful if swallowed | 2-Benzylmorpholine |

| Skin Corrosion/Irritation | Warning (Category 2) | Causes skin irritation | 2-Benzylmorpholine, 4-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |

| Serious Eye Damage/Irritation | Warning (Category 2/2A) | Causes serious eye irritation | 2-Benzylmorpholine, 4-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |

| Specific Target Organ Toxicity (Single Exposure) | Warning (Category 3) | May cause respiratory irritation | 2-Benzylmorpholine, [(3R)-4-methylmorpholin-3-yl]methanol hydrochloride |

Based on these data, it is prudent to handle this compound as a compound that is potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory tract.

Recommended Handling and Personal Protective Equipment (PPE)

All handling of this compound should be performed by trained personnel in a laboratory setting.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat, fully buttoned.

-

Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage, Stability, and Incompatibility

Proper storage is crucial to maintain the integrity and purity of the compound.

Storage Conditions

-

Store in a tightly sealed container in a refrigerator at 2-8 °C .[1]

-

The storage area should be cool, dry, and well-ventilated.

-

Store away from incompatible materials.

Stability

-

The compound is reported to be most stable below 20°C in a sealed container.[3]

-

The hydrochloride salt form of the (S)-enantiomer is noted to have improved stability and handling properties, suggesting the free base may be sensitive to environmental conditions.[6]

Incompatible Materials

-

Strong Oxidizing Agents: Can react exothermically.

-

Strong Acids: As a tertiary amine, it can react vigorously with strong acids.

-

Acid Chlorides and Anhydrides: Can undergo acylation reactions.

Experimental Protocols and Workflows

Specific experimental protocols involving this compound are not widely published. The following section provides a generalized workflow for its use as a chemical intermediate in a synthesis reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for handling a chemical intermediate like this compound in a research laboratory setting, emphasizing safety and procedural correctness.

References

- 1. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]

- 2. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]

- 3. This compound;CAS No.:101376-26-5 [chemshuttle.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

The Morpholine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in the realm of medicinal chemistry, particularly in the challenging field of Central Nervous System (CNS) drug discovery. Its unique physicochemical properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the multifaceted role of the morpholine moiety in CNS drug development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties and Blood-Brain Barrier Permeability

A critical hurdle in CNS drug discovery is the ability of a molecule to effectively cross the blood-brain barrier (BBB). The morpholine ring imparts a favorable balance of lipophilicity and hydrophilicity, a key determinant for BBB penetration.[1] The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing solubility, while the overall saturated ring system contributes to a suitable degree of lipophilicity.[2][3] Furthermore, the nitrogen atom of the morpholine ring is a weak base, which can be advantageous for modulating a compound's pKa to fall within a range that favors brain permeability.[2][4]

The Versatile Role of the Morpholine Scaffold in CNS Drug Action

The morpholine moiety contributes to the pharmacological activity of CNS drugs in several distinct ways:

-

Enhancing Potency through Molecular Interactions: The oxygen atom of the morpholine ring can participate in hydrogen bonding with target proteins, while the ring itself can engage in van der Waals and hydrophobic interactions, thereby increasing binding affinity and potency.[2][3]

-

Acting as a Structural Scaffold: The defined and relatively rigid chair-like conformation of the morpholine ring allows it to serve as a scaffold, orienting other pharmacophoric groups in the correct spatial arrangement for optimal interaction with a biological target.[2][4]

-

Modulating Pharmacokinetic and Pharmacodynamic (PK/PD) Properties: Incorporation of a morpholine ring can significantly improve a drug candidate's metabolic stability and overall pharmacokinetic profile, leading to enhanced bioavailability and duration of action in the CNS.[2][4]

Morpholine-Containing CNS Drugs: Case Studies

The utility of the morpholine scaffold is exemplified by its presence in several approved CNS drugs.

Moclobemide: A Reversible Inhibitor of Monoamine Oxidase A (MAO-A)

Moclobemide is an antidepressant that acts by reversibly inhibiting MAO-A, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[5] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, alleviating depressive symptoms.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (NRI)

Reboxetine is an antidepressant that selectively inhibits the reuptake of norepinephrine, thereby increasing its concentration in the synapse.[6][7] It exhibits high affinity and selectivity for the human norepinephrine transporter over those for serotonin and dopamine.[6]

Morpholine-Based Chalcones as Monoamine Oxidase B (MAO-B) Inhibitors

Recent research has focused on the development of morpholine-containing chalcones as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed morpholine-containing CNS drugs.

Table 1: Inhibitory Activity of Moclobemide

| Target | IC50 Value | Reference(s) |

| MAO-A (rat brain homogenates) | 6 µM | [1] |

| MAO-A (human) | 6.1 µM | [10] |

| MAO-B (rat brain homogenates) | 1000 µM | [1] |

Table 2: Inhibitory Activity of Morpholine-Based Chalcones

| Compound | Target | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Reference(s) |

| MO1 | MAO-B | 0.030 | 0.018 | Reversible, Mixed-type | [8][9] |

| MO7 | MAO-A | 7.1 | - | - | [8][9] |

| MO5 | AChE | 6.1 | 2.52 | Reversible, Competitive | [8][9] |

Table 3: Pharmacokinetic Parameters of Reboxetine

| Parameter | Value | Reference(s) |

| Mean Terminal Half-life | ~12 hours | [11] |

| Metabolism | Primarily by CYP3A4 | [11] |

| Renal Clearance | ~10% of dose | [11] |

Experimental Protocols

Synthesis of Morpholine-Containing α,β-Unsaturated Ketones (Chalcones)[8]

-

Reaction Setup: Condense various aromatic or para-substituted aldehydes with 4-morpholinoacetophenone in an alcoholic basic medium.

-

Reaction Conditions: The reaction is carried out in the presence of a suitable base in an alcoholic solvent.

-

Purification: The resulting morpholine-chalcone product is purified using standard techniques such as recrystallization or column chromatography.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR and 13C NMR. The trans configuration of the chalcones can be confirmed by the large coupling constant (J = 15 Hz) of the Hα and Hβ protons in the 1H NMR spectrum.

Asymmetric Synthesis of (+)-(S,S)-Reboxetine[12]

A stereospecific synthesis of (S,S)-reboxetine can be achieved in eight steps with a 30% overall yield and 99% enantiomeric excess. Key steps in this synthesis include:

-

Selective oxidation of an N-protected hydroxymethylmorpholine.

-

Aryl-chromium-mediated aromatic nucleophilic substitution.

A detailed, step-by-step protocol for a formal synthesis of reboxetine has also been described, often involving a Heck reaction protocol under green conditions to create key intermediates.[12]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay[14][15]

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).

-

Substrate: Kynuramine is a commonly used substrate for both MAO-A and MAO-B.

-

Test Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare a range of concentrations (e.g., 0, 0.4, 1, 4, 10, 40, and 100 µM).

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction.

-

-

Detection: The formation of the metabolite (4-hydroxyquinoline) is quantified by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal model.

-

Positive Controls: Use known inhibitors such as clorgyline for MAO-A and selegiline for MAO-B to validate the assay.

A fluorometric-based assay is also available for high-throughput screening of MAO inhibitors.[13][14][15] This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by morpholine-containing CNS drugs.

Caption: Dopaminergic signaling pathway and the site of action for morpholine-chalcone MAO-B inhibitors.

Caption: Serotonergic signaling pathway and the site of action for the MAO-A inhibitor, moclobemide.

Experimental Workflow

The following diagram outlines a general workflow for the discovery and initial evaluation of novel morpholine-based CNS drug candidates.

Caption: General experimental workflow for the development of morpholine-containing CNS drug candidates.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox for the design of novel CNS therapeutics. Its ability to confer favorable physicochemical properties, engage in specific molecular interactions, and improve pharmacokinetic profiles has led to the successful development of several marketed drugs and a plethora of promising clinical candidates. A thorough understanding of the structure-activity relationships, synthetic methodologies, and biological evaluation techniques associated with morpholine-containing compounds is crucial for the continued advancement of CNS drug discovery. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to this critical area of medicine.

References

- 1. apexbt.com [apexbt.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

Molecular weight and formula of (r)-(4-Benzylmorpholin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of (R)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative of interest in medicinal chemistry and drug discovery.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These data are critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.273 g/mol | [1] |

| CAS Number | 110167-20-9 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary or described in specific patents and scientific literature. A general workflow for the characterization of such a compound is outlined below.

General Workflow for Physicochemical Characterization:

-

Synthesis and Purification: The compound is synthesized via appropriate organic chemistry reactions. Purification is typically achieved through techniques such as column chromatography or recrystallization to achieve a high degree of purity (e.g., >95%).

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the presence of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the molecule, which in turn confirms the molecular formula.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the (R)-enantiomer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and identify any volatile impurities.

-

-

Physical Property Determination:

-

Melting Point: The melting point is measured to assess purity and for identification purposes.

-

Solubility: The solubility in various solvents is determined to inform formulation and reaction conditions.

-

Workflow for Determination of Molecular Properties

The logical flow for determining the molecular formula and weight of a novel or uncharacterized compound is depicted in the following diagram.

Caption: Workflow for determining molecular formula and weight.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-(4-Benzylmorpholin-3-yl)methanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of (R)-(4-benzylmorpholin-3-yl)methanol as a chiral auxiliary in asymmetric synthesis. The methodologies outlined herein are designed to facilitate the stereoselective synthesis of chiral molecules, a critical aspect of modern drug discovery and development.

Introduction

This compound is a versatile chiral auxiliary derived from morpholine. Its rigid heterocyclic structure and the presence of a bulky benzyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of asymmetric transformations. This auxiliary is particularly effective in directing the stereochemical outcome of reactions involving enolates, such as alkylations and acylations, as well as in cycloaddition reactions. The auxiliary can be readily synthesized and subsequently removed under mild conditions, making it a valuable tool for the efficient construction of enantiomerically enriched compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the chiral auxiliary from (R)-morpholin-3-ylmethanol.

Materials:

-

(R)-morpholin-3-ylmethanol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (R)-morpholin-3-ylmethanol (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a crystalline solid.

| Reactant | Product | Yield (%) |

| (R)-morpholin-3-ylmethanol | This compound | 85-95 |

Protocol 2: Asymmetric Alkylation of an N-Acyl Derivative

This protocol details the attachment of a propionyl group to the chiral auxiliary, followed by diastereoselective alkylation of the resulting enolate.

Part A: Synthesis of (R)-1-(4-benzylmorpholin-3-yl)methyl propionate

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0 °C.

-

Slowly add propionyl chloride (1.2 eq.) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude N-acyl derivative, which can be purified by column chromatography.

Part B: Diastereoselective Alkylation

Materials:

-

(R)-1-(4-benzylmorpholin-3-yl)methyl propionate

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Prepare a solution of (R)-1-(4-benzylmorpholin-3-yl)methyl propionate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add LDA (1.1 eq.) and stir the mixture for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography to separate the diastereomers.

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Acylation | (R)-1-(4-benzylmorpholin-3-yl)methyl propionate | 90-98 | N/A |

| Alkylation | (R)-1-((R)-4-benzylmorpholin-3-yl)methyl 2-phenylpropanoate | 85-95 | >95 |

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral product.

Materials:

-

Alkylated product from Protocol 2

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 6 hours.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

The aqueous layer contains the protonated chiral auxiliary, which can be recovered.

-